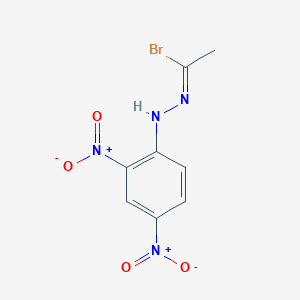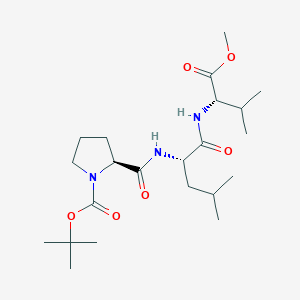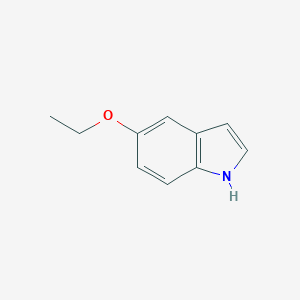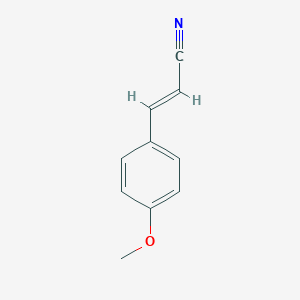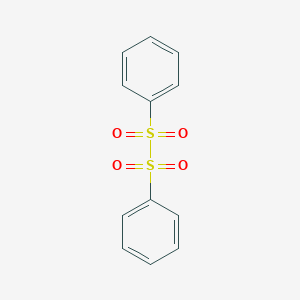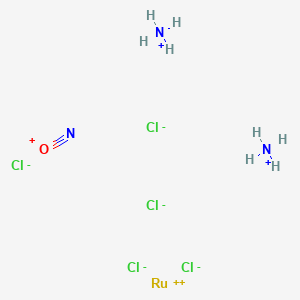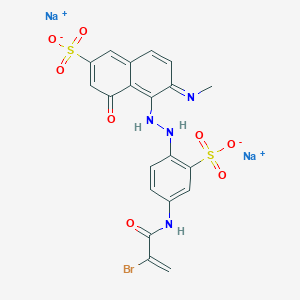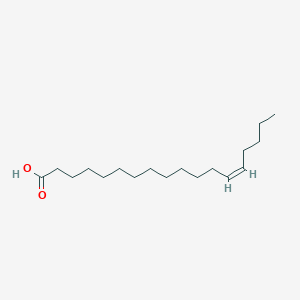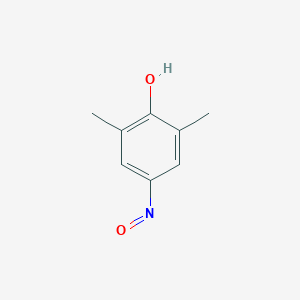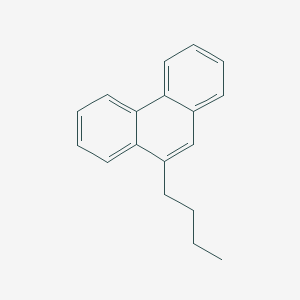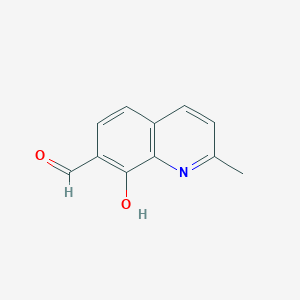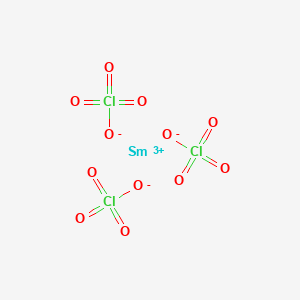
Samarium(3+);triperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium(3+);triperchlorate, also known as samarium(III) perchlorate, is an inorganic compound with the chemical formula Sm(ClO₄)₃. It is a white solid that is highly soluble in water and ethanol. This compound is notable for its use in various chemical reactions and its role in scientific research due to its unique properties as a rare earth metal compound .
Preparation Methods
Samarium(3+);triperchlorate can be synthesized through the reaction of perchloric acid with samarium(III) oxide. The reaction typically proceeds as follows:
Sm2O3+6HClO4→2Sm(ClO4)3+3H2O
The hydrate form of this compound can be precipitated from the solution and then dehydrated using dichlorine hexoxide to obtain the anhydrous form . Industrial production methods often involve similar chemical reactions but on a larger scale, with careful control of reaction conditions to ensure purity and yield.
Chemical Reactions Analysis
Samarium(3+);triperchlorate undergoes various types of chemical reactions, including:
Oxidation: this compound can react with oxidizing agents to form higher oxidation state compounds.
Reduction: It can be reduced by strong reducing agents to form lower oxidation state compounds.
Substitution: In the presence of suitable ligands, this compound can undergo substitution reactions to form coordination complexes.
Common reagents used in these reactions include ammonium thiocyanate and 1-butyl-3-methylimidazolium thiocyanate in absolute ethanol, which can lead to the formation of ionic liquids . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Samarium(3+);triperchlorate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various coordination compounds and as a catalyst in organic reactions.
Biology: Samarium compounds are studied for their potential use in biological imaging and as therapeutic agents.
Medicine: this compound is investigated for its potential use in radiopharmaceuticals for cancer treatment.
Mechanism of Action
The mechanism by which samarium(3+);triperchlorate exerts its effects involves its ability to form stable coordination complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific chemical or biological outcomes. For example, in radiopharmaceutical applications, samarium compounds target bone tissues and deliver localized radiation to treat cancerous lesions .
Comparison with Similar Compounds
Samarium(3+);triperchlorate can be compared with other samarium compounds, such as:
Samarium(III) chloride (SmCl₃): Similar in terms of the +3 oxidation state but differs in its reactivity and solubility.
Samarium(III) nitrate (Sm(NO₃)₃): Another +3 oxidation state compound with different applications in catalysis and materials science.
Samarium(III) oxide (Sm₂O₃): Used primarily in ceramics and glass production, with distinct physical and chemical properties compared to this compound.
These comparisons highlight the unique properties of this compound, particularly its solubility and reactivity in forming coordination complexes.
Properties
CAS No. |
13569-60-3 |
|---|---|
Molecular Formula |
Cl3H2O13Sm |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
samarium(3+);triperchlorate;hydrate |
InChI |
InChI=1S/3ClHO4.H2O.Sm/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);1H2;/q;;;;+3/p-3 |
InChI Key |
ONSMNAINZIBBGR-UHFFFAOYSA-K |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sm+3] |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sm+3] |
Pictograms |
Oxidizer; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


